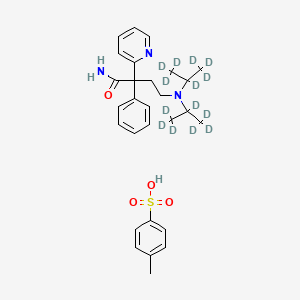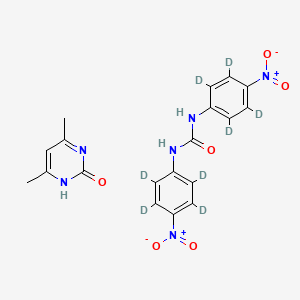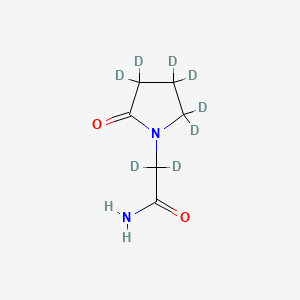
Piracetam-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piracetam-d8 is a deuterated form of piracetam, a nootropic drug that belongs to the racetam family. Piracetam is known for its cognitive-enhancing properties and is widely used in the treatment of cognitive disorders. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of piracetam due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piracetam-d8 involves the deuteration of piracetam. One common method is to start with alpha-pyrrolidone as the raw material. The process involves the following steps :
Methanol Solution Preparation: A methanol solution of sodium methylate is prepared.
Reaction with Methyl Chloroacetate: The methanol solution is reacted with methyl chloroacetate in the presence of toluene, controlling the temperature between 20°C to 110°C.
Ammonia/Methanol Solution Reaction: The resulting product is then reacted with an ammonia/methanol solution at 50°C to 70°C for 3 to 18 hours.
Recrystallization: The crude product is recrystallized using an alcoholic solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Piracetam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the pyrrolidone ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds.
科学的研究の応用
Piracetam-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of piracetam.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of piracetam in the body.
Neuroprotective Research: Investigated for its potential neuroprotective effects in various neurological disorders.
Cognitive Enhancement Studies: Used in research to explore its effects on cognitive functions and memory enhancement.
作用機序
Piracetam-d8, like piracetam, modulates neurotransmission in various transmitter systems, including cholinergic and glutamatergic systems . It has neuroprotective and anticonvulsant properties and improves neuroplasticity. The exact mechanism of action is not fully understood, but it is believed to interact with the polar heads in the phospholipid membrane, reorganizing the lipids and influencing membrane function and fluidity .
類似化合物との比較
Piracetam-d8 is compared with other similar compounds in the racetam family, including:
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Uniqueness
This compound is unique due to its deuterated form, which makes it particularly useful in research for studying the pharmacokinetics and metabolism of piracetam. Unlike other racetams, this compound provides more accurate and detailed insights into the drug’s behavior in the body .
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |
InChIキー |
GMZVRMREEHBGGF-SVYQBANQSA-N |
異性体SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H] |
正規SMILES |
C1CC(=O)N(C1)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
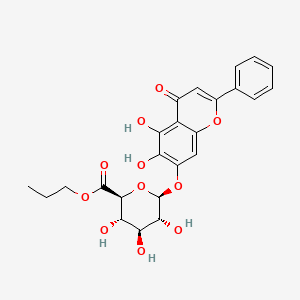

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
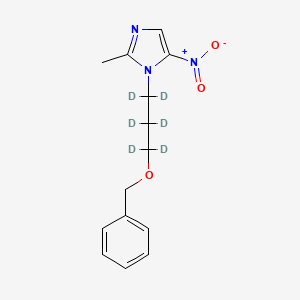


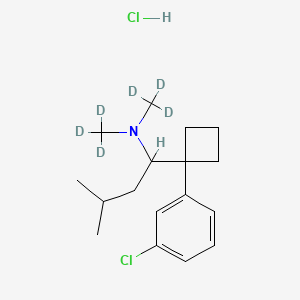

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
